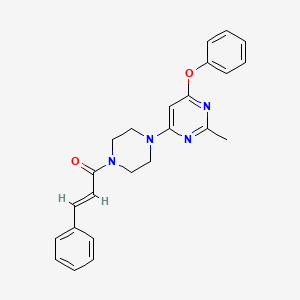

(E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

描述

The compound "(E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one" is a structurally complex molecule featuring a piperazine core linked to a 2-methyl-6-phenoxypyrimidine moiety and an (E)-configured α,β-unsaturated ketone (enone) with a phenyl substituent. Its synthesis likely involves palladium-catalyzed cross-coupling or condensation reactions, as inferred from analogous protocols for structurally related enones and pyrimidine derivatives .

属性

IUPAC Name |

(E)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-19-25-22(18-23(26-19)30-21-10-6-3-7-11-21)27-14-16-28(17-15-27)24(29)13-12-20-8-4-2-5-9-20/h2-13,18H,14-17H2,1H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAUFZIKCBJPBC-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Introduction

The compound (E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one represents a novel organic molecule with significant potential in pharmacology. Its complex structure, which includes a phenylpropene moiety and a piperazine ring substituted with a pyrimidine derivative, suggests diverse biological activities. This article reviews the available literature on its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of functional groups such as phenoxy , piperazine , and pyrimidine contributes to its pharmacological properties. The enone functionality is crucial for its chemical reactivity and potential interactions with biological targets.

Synthesis Methods

Various synthetic routes have been explored for the production of this compound. The synthesis typically involves multi-step organic reactions, where optimization of reaction conditions is vital for enhancing yields and purity. Common methods include:

- Piperazine Substitution : Involves the reaction of piperazine derivatives with phenoxy-pyrimidine compounds.

- Enone Formation : Utilizes carbon-carbon double bond formation adjacent to a carbonyl group.

Biological Activity

Research indicates that (E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one exhibits various biological activities, including:

2. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective activity. In animal models subjected to acute cerebral ischemia, compounds with similar structures have demonstrated the ability to prolong survival time and reduce mortality rates .

3. Interaction Studies

Interaction studies reveal that this compound can bind selectively to certain receptors or enzymes, influencing their activity. Such interactions are essential for elucidating the mechanism of action and optimizing therapeutic efficacy.

Case Studies and Research Findings

A comprehensive review of available literature highlights several key findings:

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of (E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one . Potential areas for future investigation include:

- In vitro and in vivo Studies : To assess the full range of biological activities and therapeutic potentials.

- Mechanistic Studies : To understand the specific interactions at the molecular level.

- Optimization of Synthesis : To enhance yield and purity for pharmaceutical applications.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in likely enhances metabolic stability and lipophilicity compared to the phenoxy group in the target compound.

- Aromatic Diversity: Replacement of the phenyl group in the enone with thiophene (in ) or fluorophenyl (in ) may alter binding affinity to hydrophobic pockets in target proteins.

- Solubility Modifiers : Methoxy and ethoxy groups in improve aqueous solubility, a critical parameter for bioavailability.

常见问题

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while dichloromethane minimizes side reactions .

- Catalyst use : Coupling agents like EDCI/HOBt improve acylation efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

How can researchers confirm the stereochemical integrity of the α,β-unsaturated ketone moiety in this compound?

Methodological Answer:

- X-ray crystallography : Directly resolves the E-configuration via bond length analysis (C=C bond ~1.32 Å) and torsion angles (C20–C21–C22–C23 ≈ -178.7°) .

- NMR spectroscopy :

- IR spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) corroborates the conjugated system .

What experimental design challenges arise in studying this compound’s biological activity, and how can they be mitigated?

Methodological Answer:

Challenges :

- Solubility : The compound’s lipophilic nature (logP ~3.5) limits aqueous solubility, complicating in vitro assays .

- Stability : Degradation under prolonged light exposure or high temperatures (~40°C) affects reproducibility .

Q. Mitigation Strategies :

- Vehicle optimization : Use DMSO/cremophor EL mixtures (≤0.1% v/v) to enhance solubility without cytotoxicity .

- Controlled storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .

- Real-time monitoring : Employ LC-MS to track degradation products during assays .

How do structural modifications (e.g., substituents on the pyrimidine ring) influence target receptor binding?

Q. Advanced Analysis :

- Piperazine flexibility : Chair conformation of the piperazine ring (evidenced by X-ray data) allows adaptive binding to G-protein-coupled receptors (GPCRs) .

- Electron-withdrawing groups : Substituents like -F or -CF₃ on the pyrimidine enhance binding affinity to kinase targets (e.g., EGFR) by forming halogen bonds .

- Steric effects : Bulky groups (e.g., phenoxy) at the 6-position of pyrimidine reduce off-target interactions, improving selectivity .

Q. Case Study :

- Replacing 2-methyl with 2-ethoxy increases IC₅₀ by 3-fold against PDE4B due to steric hindrance .

How should researchers address contradictory data in thermal stability studies of this compound?

Methodological Answer :

Contradictory Observations :

Q. Resolution Strategies :

- Thermogravimetric analysis (TGA) : Differentiate between polymorphs by monitoring weight loss patterns .

- Powder XRD : Identify crystalline vs. amorphous phases contributing to thermal discrepancies .

- Solvent recrystallization : Use ethanol/water mixtures to isolate stable polymorphs .

What advanced techniques are recommended for analyzing impurity profiles in synthesized batches?

Q. Methodological Answer :

Q. Case Example :

- Impurity B (2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) can be quantified using a C18 column with 0.1% TFA in acetonitrile/water .

How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Q. Advanced Methodology :

- Molecular dynamics (MD) simulations : Predict binding modes to CYP450 enzymes (e.g., CYP3A4) to reduce metabolic clearance .

- QSAR models : Correlate logD (1.5–3.0) with bioavailability using descriptors like polar surface area (<90 Ų) .

- Free energy perturbation (FEP) : Optimize substituents for enhanced blood-brain barrier penetration (e.g., adding -OCH₃) .

What are the limitations of current in vitro assays for evaluating this compound’s therapeutic potential?

Q. Critical Analysis :

- 2D cell models : Overestimate potency due to lack of tumor microenvironment (e.g., hypoxia, stromal interactions) .

- Off-target effects : Fluorescence interference in high-throughput screening (HTS) requires orthogonal assays (e.g., SPR) .

Q. Solutions :

- 3D spheroid cultures : Mimic in vivo conditions for IC₅₀ validation .

- Counter-screening panels : Test against 100+ kinases to identify selectivity gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。